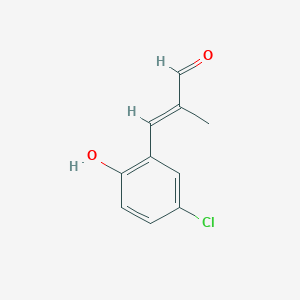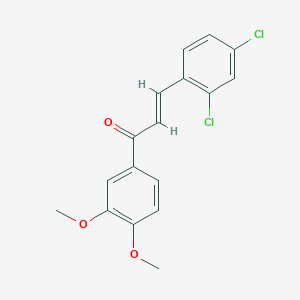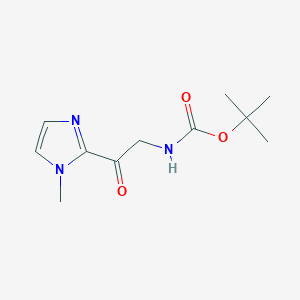
(1-Chlorocyclopropyl)methanol
Übersicht
Beschreibung
(1-Chlorocyclopropyl)methanol is a chemical compound with the CAS Number: 154985-94-1 and a molecular weight of 106.55 . It has a linear formula of C4H7ClO . It is typically a colorless to yellow liquid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C4H7ClO . Unfortunately, the specific structural details or a visual representation of the molecule were not found in the retrieved sources.Physical And Chemical Properties Analysis
This compound is a colorless to yellow liquid . Its molecular weight is 106.55 . Unfortunately, additional physical and chemical properties were not found in the retrieved sources.Wissenschaftliche Forschungsanwendungen
(1-Chlorocyclopropyl)methanol has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various heterocyclic compounds, such as thiophenes and pyridines. It has also been used in the synthesis of polymers, such as polyurethanes and polyamides. In addition, it has been used in the synthesis of pharmaceuticals, such as anti-inflammatory agents and antifungal agents.
Wirkmechanismus
The mechanism of action of (1-chlorocyclopropyl)methanol is not well understood. However, it is believed to act as a proton acceptor, allowing for the formation of a new carbon-halogen bond. This bond formation is believed to be the basis for the compound’s ability to act as an intermediate in the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to be non-toxic and non-irritating, and it has not been found to be mutagenic or carcinogenic. In addition, it has been shown to be rapidly metabolized in the body, with no accumulation in the tissues.
Vorteile Und Einschränkungen Für Laborexperimente
(1-Chlorocyclopropyl)methanol has several advantages for use in laboratory experiments. It is a versatile intermediate, and it can be used in a variety of synthetic processes. In addition, it is relatively non-toxic and non-irritating, and it has been found to be rapidly metabolized in the body. However, it is important to note that the compound is flammable and should be handled with caution.
Zukünftige Richtungen
There are several potential future directions for research involving (1-chlorocyclopropyl)methanol. These include further research into the compound’s mechanism of action, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. In addition, further research could be conducted into the compound’s biochemical and physiological effects, as well as its potential uses in the manufacture of solvents and surfactants. Finally, further research could be conducted into the compound’s safety and toxicity profile.
Synthesemethoden
The most common method for synthesizing (1-chlorocyclopropyl)methanol is by reacting a chloroalkane with a strong base, such as sodium hydroxide or potassium hydroxide. The reaction produces a chloroalkyl halide, which can then be hydrolyzed to form the desired product. Alternatively, the compound can be synthesized by reacting an alkyl halide with a Grignard reagent.
Eigenschaften
IUPAC Name |
(1-chlorocyclopropyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c5-4(3-6)1-2-4/h6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYFNEFRNAQBAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309464 | |
| Record name | 1-Chlorocyclopropanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154985-94-1 | |
| Record name | 1-Chlorocyclopropanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154985-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chlorocyclopropanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(3-Nitrophenyl)methyl]-1,4-diazepane](/img/structure/B6326946.png)






